molecular formula C10H16O4S B8072475 (1R,4R)-2-Oxobornane-10-sulfonic acid

(1R,4R)-2-Oxobornane-10-sulfonic acid

Cat. No.: B8072475
M. Wt: 232.30 g/mol
InChI Key: MIOPJNTWMNEORI-XCBNKYQSSA-N
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Description

(1R,4R)-2-Oxobornane-10-sulfonic acid is a chiral sulfonic acid derivative of camphor. This compound is known for its unique structural features, which include a bicyclic framework and a sulfonic acid functional group. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Oxobornane-10-sulfonic acid typically involves the oxidation of camphor derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction is carried out under controlled temperature and pH to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Oxobornane-10-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be further oxidized to form sulfonate esters.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, alcohols, and amines under basic or acidic conditions.

Major Products Formed

    Sulfonate esters: Formed through oxidation reactions.

    Secondary alcohols: Formed through reduction reactions.

    Sulfonate derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

(1R,4R)-2-Oxobornane-10-sulfonic acid is used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the selective formation of chiral products, which are important in the synthesis of pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonic acid groups into proteins and peptides, which can alter their properties and functions.

Medicine

The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its chiral nature makes it a valuable tool in the development of stereoselective drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical processes, including polymerization and oxidation reactions.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Oxobornane-10-sulfonic acid involves its ability to act as a strong acid and a chiral catalyst. The sulfonic acid group can donate protons, facilitating various acid-catalyzed reactions. The chiral nature of the compound allows it to induce stereoselectivity in chemical reactions, leading to the formation of chiral products.

Comparison with Similar Compounds

Similar Compounds

    Camphor-10-sulfonic acid: Similar structure but lacks the chiral center.

    Bornane-2,10-dione: Similar bicyclic framework but lacks the sulfonic acid group.

    2-Oxocamphor: Similar ketone group but lacks the sulfonic acid group.

Uniqueness

(1R,4R)-2-Oxobornane-10-sulfonic acid is unique due to its combination of a chiral center and a sulfonic acid group. This combination allows it to act as both a strong acid and a chiral catalyst, making it valuable in asymmetric synthesis and other applications where stereoselectivity is important.

Properties

IUPAC Name

[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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